molecular formula C21H28N2O5S2 B2453155 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 1021039-83-7

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No.: B2453155
CAS No.: 1021039-83-7
M. Wt: 452.58
InChI Key: KXBACHGGLUWBEM-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex chemical compound featuring both sulfonamide and tetrahydroquinoline functional groups. This combination is interesting because these structures are significant in many pharmacologically active molecules.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis typically starts with the derivatization of quinoline through tetrahydrogenation, followed by the introduction of an ethylsulfonyl group at the 1-position. The 6-position on the tetrahydroquinoline is then functionalized with a benzenesulfonamide group which is itself substituted with methyl and propoxy groups.

Industrial production methods: Typically, industrial methods would optimize for scalability. Catalysts and solvents are chosen to maximize yield while minimizing reaction times. Often, this means employing phase-transfer catalysis or using microwave-assisted synthesis to accelerate reaction rates.

Chemical Reactions Analysis

Types of reactions it undergoes: The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions: These reactions typically require reagents such as potassium permanganate or sodium borohydride for oxidation and reduction respectively. Substitution reactions might use halogenating agents like thionyl chloride or nucleophiles in organic solvents.

Major products formed: Oxidation can lead to sulfone formation, reduction to amine derivates, and substitution reactions can introduce various other functional groups depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Use in chemistry: The compound is utilized in synthetic organic chemistry as a precursor for other complex molecules.

Use in biology:

Use in medicine: Given the sulfonamide group, it might exhibit antibacterial properties, and the tetrahydroquinoline structure suggests potential in neuroscience research.

Use in industry: This compound could be significant in the development of new materials or catalysis agents.

Mechanism of Action

Mechanism: The sulfonamide group can inhibit bacterial enzyme activity by mimicking para-aminobenzoic acid, a substrate for folic acid synthesis.

Molecular targets and pathways: The specific targets might be dihydropteroate synthase in bacteria or other enzymes in humans that are modulated by the tetrahydroquinoline structure.

Comparison with Similar Compounds

Comparison: Compared to compounds like sulfanilamide, this compound features additional functional groups which might provide broader applications and increased efficacy.

Similar compounds: Other sulfonamides, such as sulfamethoxazole or tetrahydroquinoline derivatives like tacrine, though each lacks the combined structural features of the described compound.

Hopefully, this deep dive into the world of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide ignites some of your curiosity!

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-4-13-28-21-11-9-19(14-16(21)3)30(26,27)22-18-8-10-20-17(15-18)7-6-12-23(20)29(24,25)5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBACHGGLUWBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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